Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or arylboronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2,7-Naphthyridine: Known for its antimicrobial properties.
1,6-Naphthyridine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .
Biological Activity
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O2
- Molecular Weight : Approximately 192.22 g/mol
- Structural Features : The compound features two fused pyridine rings and a carboxylate group, contributing to its reactivity and biological activity.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies indicate that this compound demonstrates significant antibacterial properties against various Gram-negative bacteria. For instance, it has shown moderate intrinsic antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens like E. coli and K. pneumoniae .
- It is also being investigated for its potential to inhibit biofilm formation in bacteria such as Acinetobacter baumannii, with observed reductions in biofilm mass by up to 75% at certain concentrations .
-
Anticancer Properties :
- Research has highlighted the anticancer potential of naphthyridine derivatives similar to this compound. These compounds have shown cytotoxic effects in various cancer cell lines, including lung and cervical cancer cells .
- The mechanism often involves induction of apoptosis and cell cycle arrest through pathways independent of p53 .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound interacts with specific enzymes or receptors that are critical in various biological processes. This interaction can lead to modulation of signaling pathways involved in inflammation and cell proliferation.
- Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, the compound enhances the efficacy of other antimicrobial agents and reduces chronic infections caused by biofilm-forming pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their notable activities:
Compound Name | Structure Type | Notable Activities |
---|---|---|
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | Naphthyridine derivative | Antimicrobial and anticancer |
1,5-Naphthyridine | Naphthyridine derivative | Antimicrobial and anticancer |
1,6-Naphthyridine | Naphthyridine derivative | Known for anticancer properties |
1,8-Naphthyridine | Naphthyridine derivative | Exhibits diverse biological activities |
Case Studies
Several studies have investigated the efficacy of this compound:
- Antibacterial Efficacy Study :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3 |
InChI Key |
ACEJDLXYOHQLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=CN=C1 |
Origin of Product |
United States |
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